N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide
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Overview
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
Substitution Reactions: The thiophene ring is then chlorinated to introduce the chlorine atom at the 5-position.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction.
Formation of the Oxalamide: The final step involves the reaction of the substituted thiophene with oxalyl chloride and methylamine to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the oxalamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Oxalamide Derivatives: Other oxalamide compounds are explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiophene and oxalamide derivatives .
Properties
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-12-9(14)10(15)13-5-6(16-2)7-3-4-8(11)17-7/h3-4,6H,5H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPZWKPFNYSWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=C(S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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